molecular formula C9H6O3 B125380 5-Methylbenzofuran-4,7-dione CAS No. 141462-51-3

5-Methylbenzofuran-4,7-dione

Cat. No.: B125380
CAS No.: 141462-51-3
M. Wt: 162.14 g/mol
InChI Key: OJFBEKJSRZTJNW-UHFFFAOYSA-N
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Description

5-Methylbenzofuran-4,7-dione is a bicyclic organic compound featuring a benzofuran core substituted with a methyl group at position 5 and ketone functionalities at positions 4 and 7. This structure confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and materials science.

Properties

CAS No.

141462-51-3

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

5-methyl-1-benzofuran-4,7-dione

InChI

InChI=1S/C9H6O3/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h2-4H,1H3

InChI Key

OJFBEKJSRZTJNW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C1=O)C=CO2

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CO2

Synonyms

4,7-Benzofurandione, 5-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional distinctions between 5-Methylbenzofuran-4,7-dione and related compounds:

Compound CAS Number Core Structure Substituents Dione Positions Saturation
This compound Not specified Benzofuran Methyl (C5), ketones (C4, C7) 4,7 Fully aromatic
5-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione 3425-89-6 Partially hydrogenated benzofuran Methyl (C5), ketones (C1, C3) 1,3 Tetrahydro (non-aromatic)
2-(4-Chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide Not specified Benzimidazole Chlorophenyl (C2), ketones (C4, C7) 4,7 Aromatic with N-oxide

Key Observations :

  • Aromaticity: this compound retains full aromaticity, whereas the tetrahydro analog (3425-89-6) is non-aromatic due to hydrogenation .
  • Dione Position : The placement of ketone groups significantly impacts reactivity. For example, 1,3-diones (as in 3425-89-6) may exhibit different redox behavior compared to 4,7-diones due to conjugation with the furan oxygen.
  • Heteroatom Influence : Replacing the furan oxygen in benzofuran with nitrogen (as in benzimidazole derivatives) alters electronic properties and biological activity .

Research Implications

  • Electrochemical Applications : The 4,7-dione configuration in benzofuran/benzimidazole systems may serve as electron-deficient motifs for charge-transfer materials.
  • Biological Activity : Benzimidazole derivatives (e.g., compound 6a) are often explored for medicinal applications, whereas benzofuran diones may have niche roles in polymer chemistry .

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